1-(Benzyloxy)-2-fluoro-3-nitrobenzene
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Overview
Description
1-(Benzyloxy)-2-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1-(benzyloxy)-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:
Step 1: Synthesis of 1-(benzyloxy)-2-fluorobenzene by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate.
Step 2: Nitration of 1-(benzyloxy)-2-fluorobenzene using a nitrating mixture to yield 1-(benzyloxy)-2-fluoro-3-nitrobenzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(Benzyloxy)-2-fluoro-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(Benzyloxy)-2-fluoro-3-nitrobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-chloro-3-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(Benzyloxy)-2-fluoro-4-nitrobenzene: Positional isomer with the nitro group at a different position, leading to different chemical and biological properties.
1-(Benzyloxy)-2-fluoro-3-aminobenzene:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-1-nitro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGKPZUAPCUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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